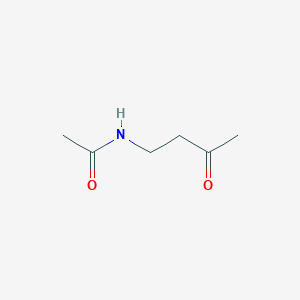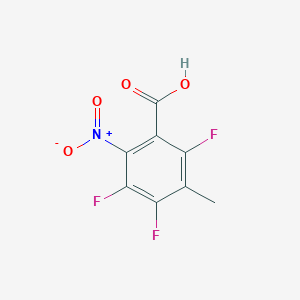
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid and its derivatives can involve several steps, including nitration, halogenation, and functional group transformations. For instance, the synthesis of related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid involves multireactive building blocks that can lead to various heterocyclic scaffolds, highlighting the versatility of these chemical structures in drug discovery and material science applications (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is characterized by the presence of nitro and trifluoromethyl groups attached to a benzene ring, which significantly influence its chemical behavior. Studies involving similar compounds have shown that the crystal structures can vary greatly depending on the substituents and their positions on the benzene ring, affecting the compound's physical and chemical properties (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid participates in various chemical reactions, including esterification, nitration, and coupling reactions. These reactions are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, which can activate or deactivate the benzene ring towards further chemical transformations. The synthesis of 5-methyl-2-nitrobenzoic acid, for example, demonstrates a green and efficient nitration process that highlights the compound's reactivity and the influence of substituents on reaction selectivity (Mei et al., 2018).
Mecanismo De Acción
Target of Action
It’s known that nitrobenzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Nitrobenzoic acids are known to participate in charge-transfer complexes, suggesting that they may interact with their targets through electron transfer .
Biochemical Pathways
Nitrobenzoic acids can potentially affect a wide range of biochemical pathways due to their ability to form charge-transfer complexes .
Pharmacokinetics
The compound’s predicted properties such as boiling point (~3658° C), density (~16 g/cm3), and melting point (12226° C) suggest that it may have significant bioavailability .
Result of Action
Nitrobenzoic acids are known to participate in charge-transfer complexes, which can lead to various molecular and cellular effects .
Propiedades
IUPAC Name |
2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDITRBZRZATMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431593 | |
| Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |
CAS RN |
167887-95-8 | |
| Record name | 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


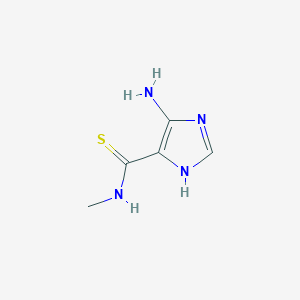
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)


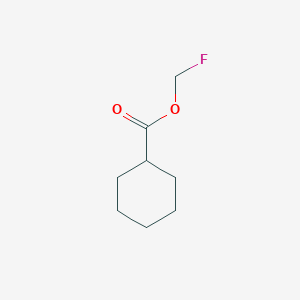
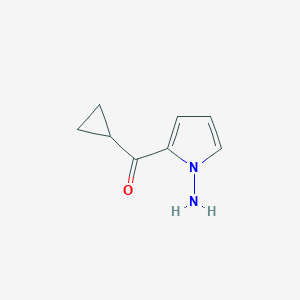


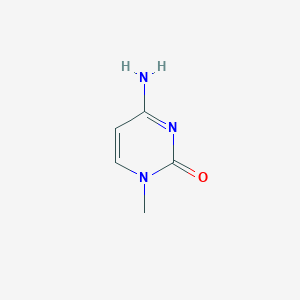
![(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one](/img/structure/B60705.png)


